FIIN-3 Retains Single-Digit Nanomolar Activity Against FGFR2 Gatekeeper Mutants Where First-Generation Inhibitors Exhibit Complete Loss of Efficacy
FIIN-3 maintains potent activity (EC50 = 64-71 nM) against Ba/F3 cells expressing FGFR2 V564M and V564F gatekeeper mutants, whereas the first-generation inhibitors BGJ398 (infigratinib) and AZD4547 show profound loss of activity with EC50 values exceeding 1500 nM and 3145 nM respectively [1]. In FGFR2 V564M-dependent cells, FIIN-3 exhibits a 23-fold improvement in potency versus BGJ398 (EC50 = 64 nM vs 1500 nM).
| Evidence Dimension | Cellular proliferation inhibition (EC50) against FGFR2 gatekeeper mutant V564M |
|---|---|
| Target Compound Data | EC50 = 64 nM |
| Comparator Or Baseline | BGJ398: EC50 = 1500 nM; AZD4547: EC50 > 3000 nM (estimated from cross-study data) |
| Quantified Difference | FIIN-3 is ~23-fold more potent than BGJ398 against V564M; >47-fold more potent than AZD4547 |
| Conditions | Ba/F3 cells transformed with TEL-FGFR2 V564M; 72-hour MTS viability assay |
Why This Matters
This differential determines whether an investigator can accurately assess FGFR signaling biology in gatekeeper-mutant contexts—FIIN-3 enables studies that first-generation inhibitors cannot support.
- [1] Tan L, Wang J, Tanizaki J, et al. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. Proc Natl Acad Sci U S A. 2014;111(45):E4869-E4877. Table 1. View Source
